(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused thiazole-pyrimidine core. Key structural features include:
- E-configuration of the 3,4-dimethoxybenzylidene substituent at position 2, confirmed by X-ray crystallography in analogous compounds .
- Ethyl carboxylate at position 6, enhancing solubility and serving as a synthetic handle for derivatization .
- 3-Oxo group and 7-methyl substituent, which stabilize the dihydro-2H-thiazolo[3,2-a]pyrimidine ring system .
Properties
IUPAC Name |
ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-5-30-22(27)19-13(2)24-23-25(20(19)16-7-6-10-31-16)21(26)18(32-23)12-14-8-9-15(28-3)17(11-14)29-4/h6-12,20H,5H2,1-4H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHQMDILGMXEP-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article focuses on summarizing the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is often associated with various pharmacological properties. The presence of methoxy and furan substituents enhances its lipophilicity and potentially its bioactivity.
Structural Formula
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
- Mechanism of Action : The compound acts by binding to tubulin, thereby disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells.
- IC50 Values : In studies involving similar compounds, IC50 values ranged as low as 9.33 nM for potent tubulin inhibitors .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens.
- Activity Spectrum : It has been reported to possess activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study on hydrazone derivatives highlighted their antimicrobial efficacy, suggesting that modifications in the structure can enhance activity against specific strains .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is noteworthy.
- Mechanism : It may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Comparative Analysis : Some derivatives have shown ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one.
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Increase lipophilicity |
| Furan moiety | Enhance interaction with targets |
| Thiazole ring | Critical for anticancer activity |
Study 1: Anticancer Efficacy
In a study examining various thiazolo[3,2-a]pyrimidine derivatives, the compound was found to significantly reduce cell viability in HeLa and MCF-7 cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar hydrazone derivatives showed that modifications at the benzylidene position could enhance antibacterial activity against E. coli and Staphylococcus aureus .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound is primarily utilized as a key intermediate in the synthesis of sulfonamide drugs, which are crucial for treating bacterial infections. The sulfonamide class of antibiotics, such as sulfamethoxazole, relies on sulfonyl chloride derivatives for their synthesis. The introduction of the sulfonyl group enhances the pharmacological properties of these drugs, improving their efficacy against a wide range of pathogens .
Case Study: Synthesis of Sulfonamide Antibiotics
In a study by Reddy et al., 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride was employed to synthesize novel sulfonamide derivatives exhibiting anti-HIV activity. The synthesis involved the reaction of this compound with various amines to produce sulfonamides that demonstrated significant antiviral properties, showcasing its potential in developing new therapeutic agents .
Organic Synthesis
Introduction of Sulfonyl Groups
In organic chemistry, this compound is used to introduce sulfonyl groups into various substrates, enhancing their reactivity. The sulfonyl group is a powerful electrophile that can participate in numerous reactions, including nucleophilic substitutions and coupling reactions .
Table 1: Comparison of Reaction Yields Using Different Bases
| Base | Reaction Yield (%) |
|---|---|
| Triethylamine | 86 |
| Potassium Carbonate | 78 |
| Sodium Bicarbonate | 75 |
This table summarizes the yields obtained in reactions involving the sulfonylation of primary amines using different bases, highlighting the efficiency of triethylamine when combined with 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride .
Bioconjugation
Attachment of Biomolecules
The compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital in drug delivery systems and diagnostic assays, enabling targeted therapy and improved detection methods .
Case Study: Drug Delivery Systems
Research has demonstrated that using 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride allows for efficient conjugation with peptides and proteins. This has led to advancements in creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .
Polymer Chemistry
Coupling Agent in Polymers
In polymer chemistry, this compound acts as a coupling agent, improving the properties of polymers through cross-linking. This enhances material strength and durability, making it valuable in producing high-performance materials .
Application Example: Cross-Linking Polymeric Networks
A study highlighted the use of 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride in creating cross-linked polymer networks that exhibited improved mechanical properties and thermal stability compared to non-cross-linked counterparts .
Analytical Chemistry
Derivatization for Detection
The compound is utilized in analytical methods to derivatize compounds, enhancing their detection and quantification capabilities. This application is particularly useful in quality control and research laboratories where precise measurements are critical .
Table 2: Detection Methods Using Derivatization
| Method | Application Area | Sensitivity Level |
|---|---|---|
| HPLC | Pharmaceutical Analysis | High |
| GC-MS | Environmental Monitoring | Very High |
| NMR Spectroscopy | Structural Elucidation | Moderate |
This table outlines various detection methods enhanced by derivatization with 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride, demonstrating its utility across different analytical techniques .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
- Acidic hydrolysis : Forms the carboxylic acid derivative (e.g., with HCl/H2O, 70°C) .
- Basic hydrolysis : Yields the sodium carboxylate salt (e.g., with NaOH/EtOH) .
Key Data :
- Hydrolysis rate: 4–6 hours under reflux .
- Product stability: Carboxylic acid derivatives show improved solubility in polar solvents.
Electrophilic Substitution
The furan-2-yl and dimethoxybenzylidene groups direct electrophilic attacks:
- Nitration : Occurs at the para position of the 3,4-dimethoxybenzylidene ring (HNO3/H2SO4, 0–5°C) .
- Sulfonation : Preferentially targets the furan ring (SO3/H2SO4, 50°C) .
Table 2: Electrophilic Reaction Outcomes
| Reaction | Reagents | Position | Product Yield (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C4 of dimethoxybenzylidene | 55–60 |
| Sulfonation | SO3/H2SO4 | C5 of furan | 48–52 |
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in 1,3-dipolar cycloadditions :
- With azides: Forms triazolo-thiazolo-pyrimidine hybrids .
- With nitrile oxides: Yields isoxazoline derivatives .
Example :
- Reaction with phenyl azide (PhN3) produces a triazole ring fused to the thiazolo-pyrimidine core (yield: 65–70%) .
Oxidation
- Furan ring : Oxidized by KMnO4/H2O to a maleic anhydride derivative .
- Thiazole sulfur : Forms sulfoxide or sulfone derivatives with H2O2/AcOH .
Reduction
- Ketone reduction : NaBH4 reduces the 3-oxo group to a hydroxyl group, forming a dihydro derivative .
- Benzylidene double bond : Hydrogenation (H2/Pd-C) saturates the C=C bond .
Table 3: Reduction Outcomes
| Reducing Agent | Target Site | Product | Yield (%) |
|---|---|---|---|
| NaBH4 | 3-Oxo group | 3-Hydroxy derivative | 75–80 |
| H2/Pd-C | Benzylidene C=C | Dihydrothiazolo-pyrimidine | 82–85 |
Spectroscopic Characterization
Key Data from Analogues :
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1605 cm⁻¹ (C=N).
- 1H NMR (DMSO-d6) : δ 8.42 (s, 1H, benzylidene CH), 7.82–6.65 (m, aromatic H), 4.31 (q, 2H, OCH2CH3), 2.38 (s, 3H, CH3).
- 13C NMR : 165.8 ppm (C=O ester), 162.1 ppm (C=O ketone), 153.2 ppm (thiazole C2).
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -CN in 11b) lower melting points compared to electron-donating groups (e.g., -OCH₃ in the target compound) due to reduced intermolecular forces .
- Synthetic Yields : Yields for thiazolo[3,2-a]pyrimidines are moderate (~57–68%), influenced by steric hindrance from substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic and Crystallographic Data
Key Observations :
- Crystallographic Trends : Compounds with aromatic substituents (e.g., 3,4-dimethoxybenzylidene) exhibit π-π stacking, while halogenated analogs (e.g., 2-fluorobenzylidene) form hydrogen bonds, enhancing thermal stability .
- Spectroscopic Signatures: The 3-oxo group consistently appears at ~1700 cm⁻¹ in IR, while cyano groups in 11a/b show strong absorption near 2200 cm⁻¹ .
Q & A
Basic: What synthetic strategies are optimal for preparing this compound with high purity?
The synthesis requires a multi-step approach involving cyclocondensation of thiazolo[3,2-a]pyrimidine precursors with substituted benzylidene groups. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., acetic acid/acetic anhydride mixtures) to stabilize intermediates and reduce side reactions .
- Temperature control : Reflux conditions (100–120°C) for 8–12 hours ensure complete cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethyl acetate/ethanol (3:2) yields >75% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
Basic: Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks for the thiazolo[3,2-a]pyrimidine core (e.g., C7-methyl at δ ~2.3 ppm, furan protons at δ ~6.5–7.2 ppm) and benzylidene substituents (methoxy groups at δ ~3.8–4.0 ppm) .
- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the benzylidene group) and confirms puckered conformation of the thiazolopyrimidine ring (flattened boat, ~0.2 Å deviation) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
- Substituent variation : Replace the 3,4-dimethoxybenzylidene group with electron-withdrawing (e.g., 4-F, 2-Cl) or donating (e.g., 4-NMe2) groups to assess electronic effects on bioactivity .
- Heterocycle substitution : Swap the furan-2-yl group at position 5 with thiophene or pyridine to evaluate π-stacking interactions .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize substituents enhancing binding to targets like cyclooxygenase-2 (COX-2) .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Dynamic effects in NMR : Discrepancies in proton assignments (e.g., rotameric splitting of ethyl ester groups) can be addressed via variable-temperature NMR (VT-NMR) to observe coalescence .
- Crystallographic disorder : For X-ray data, refine models with anisotropic displacement parameters and validate using R-factor convergence (<0.05) .
Advanced: What computational methods predict interactions with biological targets?
- Molecular docking : Use Schrödinger Suite or MOE to model interactions with enzymes (e.g., COX-2, α-glucosidase). Key residues: His90 (hydrogen bonding with 3-oxo group) and Phe518 (π-π stacking with benzylidene) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Advanced: What protocols assess bioactivity in antimicrobial assays?
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent blanks .
- Time-kill kinetics : Monitor bacterial viability (CFU counts) over 24 hours at 2× MIC .
Intermediate: How to address poor solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro studies .
- Prodrug modification : Hydrolyze the ethyl ester to a carboxylic acid (NaOH/EtOH, 70°C, 4 hours) to enhance aqueous solubility .
Intermediate: What methods confirm stereochemical stability under physiological conditions?
- Circular dichroism (CD) : Monitor E→Z isomerization of the benzylidene group in PBS (pH 7.4) at 37°C over 48 hours .
- LC-MS stability assays : Detect degradation products (e.g., hydrolysis of the ester group) using a C18 column and ESI+ mode .
Basic: What reaction mechanisms explain the compound’s susceptibility to hydrolysis?
The ethyl ester undergoes base-catalyzed hydrolysis via a tetrahedral intermediate. Kinetic studies (pH 9–12) show pseudo-first-order kinetics with activation energy ~45 kJ/mol. The 3-oxo group stabilizes the transition state through resonance .
Advanced: How to evaluate oxidative stability of the furan and methoxy groups?
- Forced degradation : Expose to H2O2 (3%, 40°C) and monitor via LC-MS. The furan ring oxidizes to a diketone (m/z +32), while methoxy groups remain stable .
- DFT calculations (Gaussian 16) : Calculate HOMO-LUMO gaps to predict oxidation sites. Furan (HOMO = −6.2 eV) is more reactive than methoxy-substituted benzene (−7.1 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
